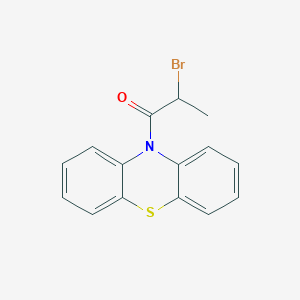
1-Propanone, 2-bromo-1-(10H-phenothiazin-10-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propanone, 2-bromo-1-(10H-phenothiazin-10-yl)- is a chemical compound that belongs to the class of phenothiazine derivatives Phenothiazines are known for their diverse biological activities and have been extensively studied for their pharmacological properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Propanone, 2-bromo-1-(10H-phenothiazin-10-yl)- typically involves the bromination of 1-(10H-phenothiazin-10-yl)propan-1-one. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are carefully controlled to ensure consistency and quality. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Propanone, 2-bromo-1-(10H-phenothiazin-10-yl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The phenothiazine moiety can undergo oxidation to form sulfoxides or sulfones.
Reduction Reactions: The carbonyl group in the propanone moiety can be reduced to form alcohols.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium amide or thiourea in solvents like ethanol or dimethylformamide.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed:
- Substituted phenothiazine derivatives.
- Phenothiazine sulfoxides or sulfones.
- Alcohol derivatives of the propanone moiety .
Applications De Recherche Scientifique
1-Propanone, 2-bromo-1-(10H-phenothiazin-10-yl)- has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 1-Propanone, 2-bromo-1-(10H-phenothiazin-10-yl)- involves its interaction with various molecular targets. The phenothiazine moiety is known to interact with neurotransmitter receptors in the brain, which may explain its potential neurological effects. Additionally, the compound can undergo redox reactions, which may contribute to its antimicrobial properties. The exact molecular pathways involved are still under investigation .
Comparaison Avec Des Composés Similaires
- 1-(10H-phenothiazin-2-yl)propan-1-one
- 1-(10H-phenothiazin-10-yl)-2-(1-pyrrolidinyl)-1-propanone
- 2-(4-phenyl-2-quinoly)-10-methyl phenothiazine
Comparison: 1-Propanone, 2-bromo-1-(10H-phenothiazin-10-yl)- is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential biological activity. Compared to other phenothiazine derivatives, this compound may exhibit different pharmacological properties and chemical reactivity, making it a valuable compound for further research and development .
Propriétés
Numéro CAS |
4091-90-1 |
|---|---|
Formule moléculaire |
C15H12BrNOS |
Poids moléculaire |
334.2 g/mol |
Nom IUPAC |
2-bromo-1-phenothiazin-10-ylpropan-1-one |
InChI |
InChI=1S/C15H12BrNOS/c1-10(16)15(18)17-11-6-2-4-8-13(11)19-14-9-5-3-7-12(14)17/h2-10H,1H3 |
Clé InChI |
KPGPKZDENSKWCK-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)N1C2=CC=CC=C2SC3=CC=CC=C31)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


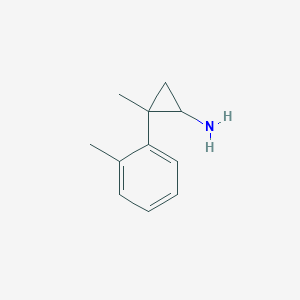
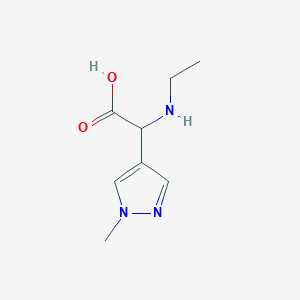
![4-{[(2E,5Z)-5-benzylidene-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B15096172.png)
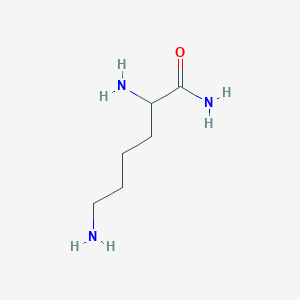
![N-{3-[(furan-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-5-(2-hydroxy-4-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B15096193.png)


![N-[6-amino-1-[2-[[1-[[1-[[1-[[1-[[1-[[1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(2,4-dinitroanilino)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]-1-[2-(7-methoxy-2-oxochromen-4-yl)acetyl]pyrrolidine-2-carboxamide](/img/structure/B15096208.png)
![1,2,4-Triazolo[4,3-a]pyrimidine-3-carboxylic acid, 7-phenyl-](/img/structure/B15096213.png)
![N-{2-[(3-fluoro-4-methylphenyl)carbonyl]-1-benzofuran-3-yl}-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B15096217.png)
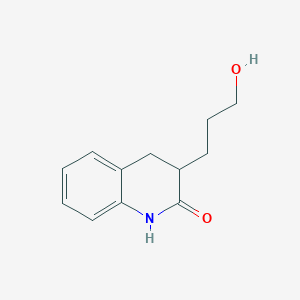

![2-{[1-(5-Methylfuran-2-yl)ethyl]amino}ethan-1-ol](/img/structure/B15096251.png)
![5-Thiazolecarboxylic acid, 2-[2-[2-(1,1-dimethylethyl)-6-methylphenoxy]ethyl]-4-methyl-](/img/structure/B15096252.png)
